

Taltobulin Intermediate-5: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: Taltobulin intermediate-5

Cat. No.: B12373273

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Core Data Summary

Parameter	Value	Reference
Compound Name	Taltobulin intermediate-5	Internal Data
CAS Number	2459946-53-1	[1]
Molecular Formula	C20H37NO4	Deduced from Synthesis Pathway

Introduction

Taltobulin is a potent synthetic analog of the marine-derived tripeptide hemiasterlin. As a microtubule-targeting agent, it has demonstrated significant cytotoxic activity against a wide array of cancer cell lines, including those exhibiting multidrug resistance. **Taltobulin intermediate-5** is a key precursor in the total synthesis of Taltobulin. This document provides an in-depth technical guide on **Taltobulin intermediate-5**, with a broader focus on the mechanism of action, experimental protocols, and relevant signaling pathways of the parent compound, Taltobulin.

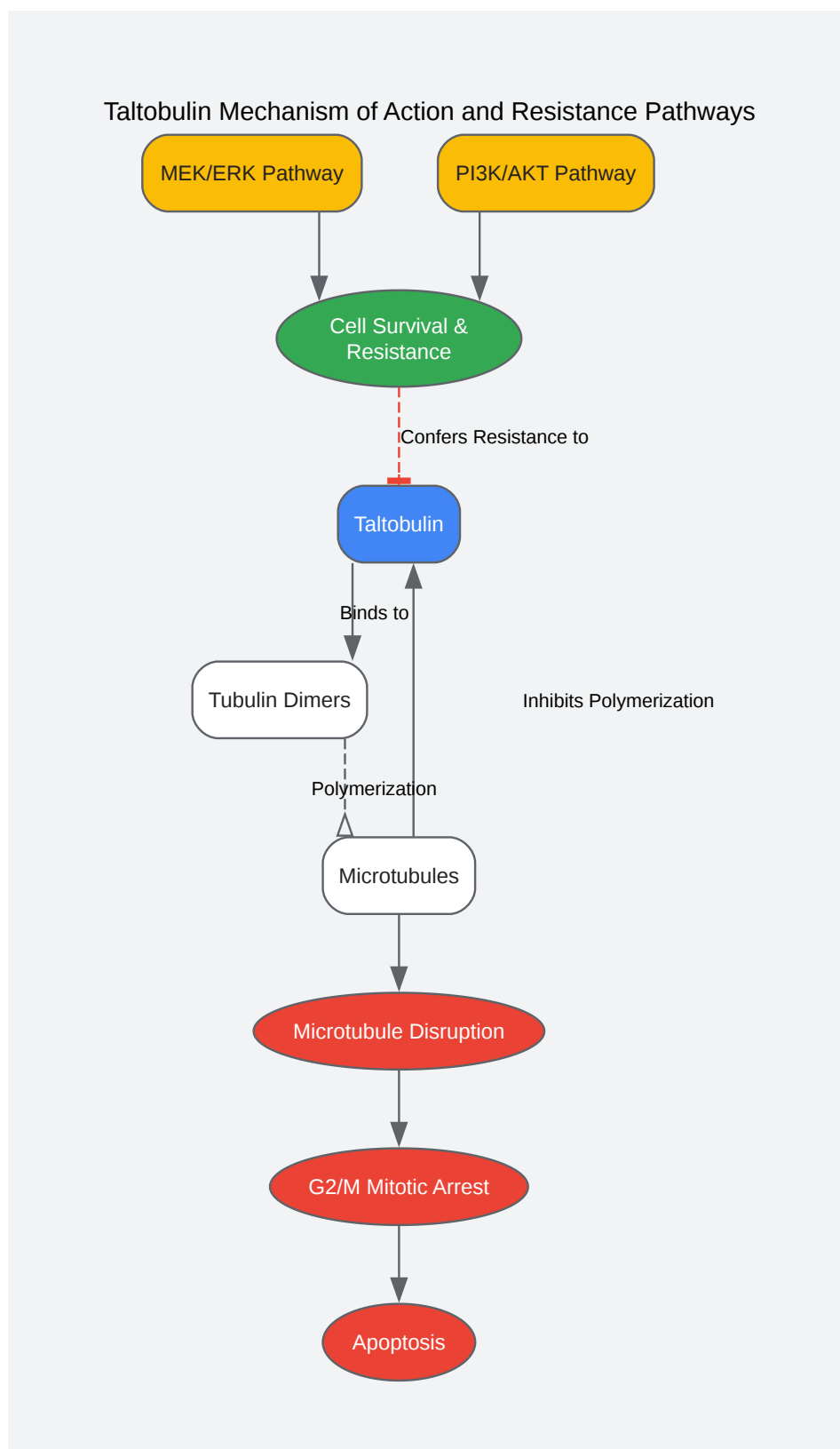
Mechanism of Action of Taltobulin

Taltobulin exerts its potent antimitotic effects by disrupting microtubule dynamics, a fundamental process for cell division.[2] The primary molecular target of Taltobulin is tubulin, the protein subunit that polymerizes to form microtubules. By binding to tubulin, Taltobulin inhibits its polymerization, leading to the disruption of the microtubule network. This interference with microtubule function activates the spindle assembly checkpoint, causing a cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death).

Research has indicated that resistance to Taltobulin can be mediated through the activation of pro-survival signaling pathways, including the MEK/ERK and PI3K/AKT pathways. The simultaneous inhibition of both these pathways has been shown to be necessary to overcome this resistance mechanism.

Signaling Pathways

The following diagram illustrates the mechanism of action of Taltobulin and the key signaling pathways involved in its activity and resistance.



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Caption: Taltobulin's mechanism of action and associated resistance pathways.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin.

Methodology:

- Prepare a reaction mixture containing purified tubulin, a fluorescence-based reporter, and a polymerization-inducing buffer.
- Add Taltobulin or a vehicle control to the reaction mixture.
- Monitor the increase in fluorescence over time at 37°C, which corresponds to the rate of tubulin polymerization.
- Calculate the percentage of inhibition relative to the vehicle control to determine the compound's activity.

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the microtubule network within cells following treatment with a test compound.

Methodology:

- Culture cells on coverslips and treat with various concentrations of Taltobulin.
- Fix the cells with an appropriate fixative (e.g., methanol or paraformaldehyde).
- Permeabilize the cells to allow for antibody penetration.
- Incubate with a primary antibody specific for α -tubulin, followed by a fluorescently labeled secondary antibody.
- Counterstain the nuclei with DAPI.
- Visualize the microtubule morphology and integrity using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

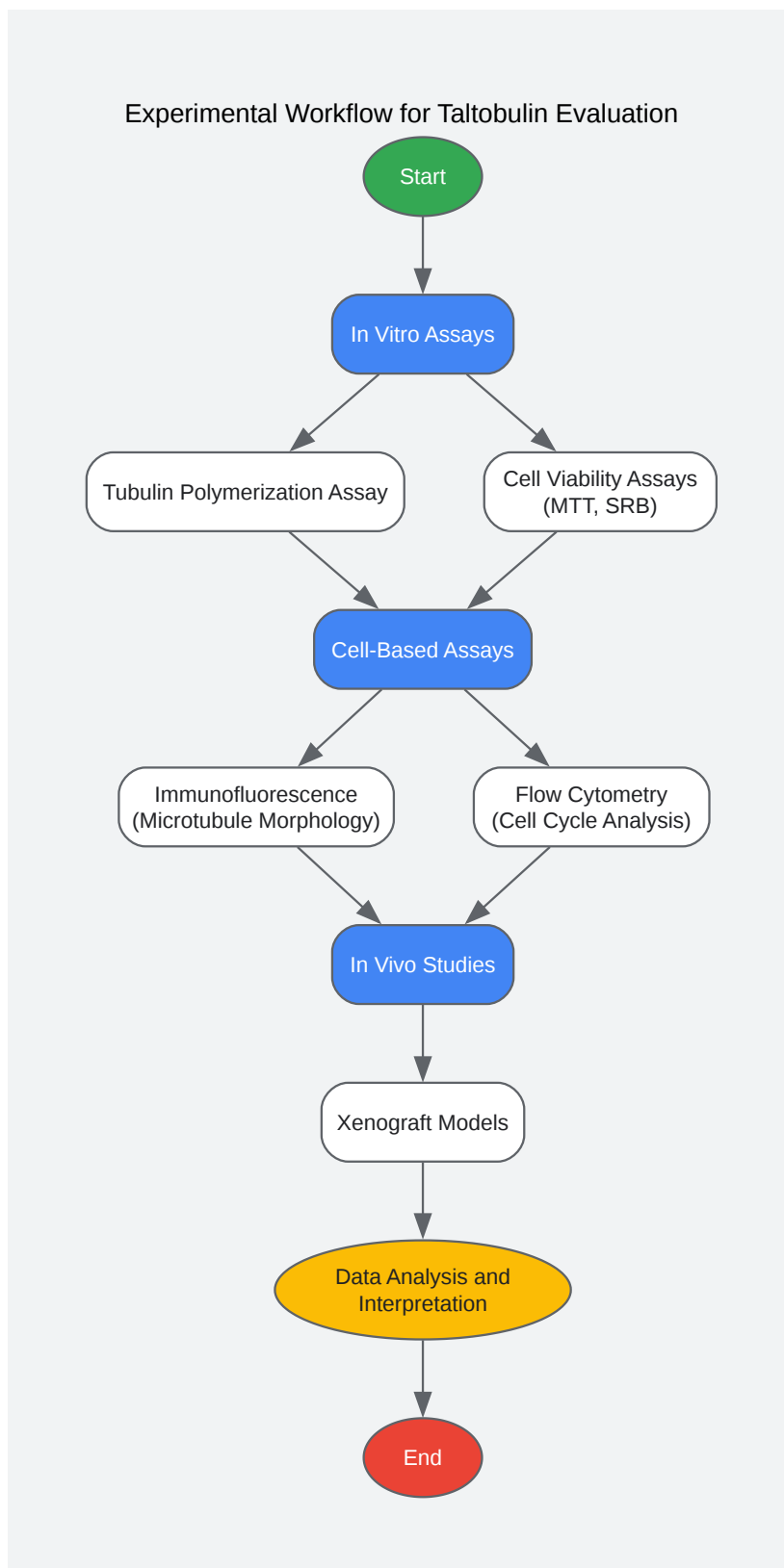
This assay determines the distribution of cells in different phases of the cell cycle.

Methodology:

- Treat cultured cells with Taltobulin for a specified duration.
- Harvest the cells and fix them in ethanol.
- Stain the cellular DNA with a fluorescent dye such as propidium iodide.
- Analyze the DNA content of individual cells using a flow cytometer.
- Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle to assess cell cycle arrest.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the efficacy of a microtubule-targeting agent like Taltobulin.



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Caption: A logical workflow for the preclinical evaluation of Taltobulin.

Quantitative Data

In Vitro Cytotoxicity of Taltobulin

Cell Line	Cancer Type	IC50 (nM)
CCRF-CEM	Leukemia	0.2
1A9	Ovarian	0.6
A549	Non-Small Cell Lung	1.1
NCI-H1299	Non-Small Cell Lung	6.8
MX-1W	Breast	1.8
MCF-7	Breast	7.3
HCT-116	Colon	0.7
DLD-1	Colon	1.1
Colo205	Colon	1.5
A375	Melanoma	1.1

Data represents the concentration of Taltobulin required to inhibit cell growth by 50% after a 3-day exposure.

In Vivo Efficacy of Taltobulin in Xenograft Models

Tumor Model	Administration Route	Dose (mg/kg)	Tumor Growth Inhibition (%)
Lox Melanoma	Oral	3	97.3
KB-3-1 Epidermoid	Oral	3	82
KB-8-5	Intravenous	1.6	84
MX-1W	Intravenous	1.6	97
DLD-1	Intravenous	1.6	80
HCT-15	Intravenous	1.6	66

Conclusion

Taltobulin intermediate-5 is a vital component in the synthesis of the potent antimitotic agent, Taltobulin. Understanding the core mechanism of Taltobulin, which involves the disruption of microtubule polymerization leading to cell cycle arrest and apoptosis, is crucial for its development as a therapeutic agent. The provided experimental protocols and workflows offer a comprehensive guide for researchers to evaluate the efficacy and mechanism of action of Taltobulin and its analogs. The quantitative data further underscores the potent anti-cancer activity of Taltobulin across a range of cancer types. Further investigation into the signaling pathways that confer resistance will be critical for the clinical success of this promising drug candidate.

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References

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